1-Butylspiro[2.2]pentane
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Overview
Description
1-Butylspiro[2.2]pentane is an organic compound with the molecular formula C9H16. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylspiro[2.2]pentane typically involves the reaction of 1,3-dibromopropane with ground-up zinc metal. This method, initially used for the production of cyclopropane, can be adapted for the synthesis of spiro compounds by using 2,2-bis(bromomethyl)-1,3-dibromopropane as the starting material . The reaction conditions generally involve heating the reactants to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Butylspiro[2.2]pentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
1-Butylspiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butylspiro[2.2]pentane involves its interaction with molecular targets through its spiro structure. This interaction can influence various molecular pathways, depending on the specific application. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A simpler spiro compound with the formula C5H8.
Spiro[2.2]pentane: Another spiro compound with a similar structure but different substituents.
Uniqueness
1-Butylspiro[2.2]pentane is unique due to its butyl substituent, which imparts different chemical and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
6191-90-8 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-butylspiro[2.2]pentane |
InChI |
InChI=1S/C9H16/c1-2-3-4-8-7-9(8)5-6-9/h8H,2-7H2,1H3 |
InChI Key |
TYYFRIFTXPYWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC12CC2 |
Origin of Product |
United States |
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